

## A Comparative Analysis of Second-Generation HIV-1 Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | HIV-1 inhibitor-10 |           |
| Cat. No.:            | B8454357           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiretroviral therapy is continually evolving, with a persistent need for novel drug classes to combat HIV-1, particularly in the face of emerging resistance to existing treatments. Maturation inhibitors represent a promising class of antiretrovirals that target a late stage of the viral life cycle, preventing the formation of mature, infectious virions.[1] This guide provides a detailed comparative analysis of second-generation HIV-1 maturation inhibitors, focusing on their mechanism of action, in vitro potency, resistance profiles, and clinical trial outcomes.

# Mechanism of Action: Targeting Gag Polyprotein Cleavage

HIV-1 maturation is a critical process involving the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease.[2] This series of cleavages leads to a structural rearrangement within the virion, forming the mature conical capsid core essential for infectivity. [2] Maturation inhibitors specifically interfere with the final cleavage step in Gag processing: the separation of the capsid protein (CA or p24) from the spacer peptide 1 (SP1).[3] By binding to the CA-SP1 cleavage site, these inhibitors prevent the protease from accessing and cleaving this junction, resulting in the release of immature, non-infectious viral particles.[4]

The first-generation maturation inhibitor, bevirimat (BVM), demonstrated this mechanism of action but was hampered by a lack of efficacy against HIV-1 strains with naturally occurring



polymorphisms in the Gag protein, particularly at amino acid positions 369, 370, and 371.[5] Second-generation inhibitors were developed to overcome this limitation with improved potency against a broader range of viral isolates.[6]

### In Vitro Potency and Activity Spectrum

Second-generation maturation inhibitors have demonstrated significant improvements in potency and breadth of activity compared to bevirimat. This section summarizes the in vitro activity of key second-generation compounds against wild-type and resistant HIV-1 strains.



| Compoun<br>d                             | Virus<br>Type               | Assay<br>Cell Line              | EC50<br>(nM)   | Fold<br>Change<br>vs. Wild-<br>Type | Maximal Percent Inhibition (%) | Referenc<br>e |
|------------------------------------------|-----------------------------|---------------------------------|----------------|-------------------------------------|--------------------------------|---------------|
| GSK35327<br>95 (BMS-<br>955176)          | Wild-Type<br>(Subtype<br>B) | PBMCs                           | 21<br>(median) | -                                   | -                              | [7]           |
| Gag Polymorphi c Library (Subtype B)     | -                           | 3.9 ± 3.4<br>(mean)             | -              | -                                   | [7]                            |               |
| PI-<br>Resistant<br>Clinical<br>Isolates | -                           | 0.16-0.68<br>(FC-IC50<br>range) | -              | -                                   | [8]                            |               |
| GSK36402<br>54                           | Wild-Type                   | -                               | 2.3            | 1.0                                 | 99                             | [9]           |
| V370A<br>Mutant                          | -                           | 1.8                             | 0.8            | 99                                  | [9]                            |               |
| V362I<br>Mutant                          | -                           | -                               | -              | -                                   | [10]                           | _             |
| Clinical<br>Isolates<br>(Subtype<br>B)   | -                           | 19 (mean)                       | -              | -                                   | [10]                           | _             |
| Clinical<br>Isolates<br>(Subtype<br>C)   | -                           | 3.5 (mean)                      | -              | -                                   | [10]                           | _             |
| Clinical<br>Isolates                     | -                           | 3.0 (mean)                      | -              | -                                   | [10]                           | _             |



| (Subtype<br>A/AE)                       |                                |                      |           |      |      | _    |
|-----------------------------------------|--------------------------------|----------------------|-----------|------|------|------|
| VH373993<br>7                           | HIV-1<br>Laboratory<br>Strains | CEM-NKR-<br>CCR5-Luc | 1.3 - 4.4 | -    | -    | [11] |
| A364V<br>Mutant<br>(Multiple-<br>cycle) | -                              | ≤ 8.0                | -         | ≥ 92 | [11] |      |
| A364V<br>Mutant<br>(Single-<br>cycle)   | -                              | 32.0                 | -         | 57   | [11] |      |

Table 1: Comparative In Vitro Potency of Second-Generation HIV-1 Maturation Inhibitors. This table summarizes the 50% effective concentration (EC50) values and other antiviral activity metrics for key second-generation maturation inhibitors against various HIV-1 strains as reported in the cited literature.

#### **Resistance Profiles**

A critical aspect of any new antiretroviral is its resistance profile. For second-generation maturation inhibitors, specific mutations in the Gag polyprotein have been identified that confer reduced susceptibility.

The most prominent resistance mutation to emerge in both in vitro selection studies and clinical trials for GSK3532795 and GSK3640254 is A364V at the CA-SP1 cleavage site.[5][12] Other mutations that have been selected for in vitro include V362I, and for GSK3532795, secondary mutations in the capsid C-terminal domain and viral protease have been observed. For VH3739937, while it retained activity against the A364V mutant in multiple-cycle assays, this mutation did emerge in resistance selection cultures.

Selections for resistance to second-generation inhibitors in subtype B HIV-1 have identified mutations such as SP1-A1V and CA-P157A.[6] In subtype C, mutations at CA-V230M, SP1-A1V, SP1-S5N, and SP1-G10R have been observed.[6]



### **Clinical Trial Data**

Several second-generation maturation inhibitors have advanced into clinical trials, providing valuable data on their efficacy, safety, and tolerability in humans.

| Compound                       | Phase    | Key<br>Findings                                                                   | Adverse<br>Events                                    | Developme<br>nt Status                                                                   | Reference |
|--------------------------------|----------|-----------------------------------------------------------------------------------|------------------------------------------------------|------------------------------------------------------------------------------------------|-----------|
| GSK3532795<br>(BMS-<br>955176) | Phase 2b | Efficacy<br>comparable<br>to efavirenz.                                           | Higher rates of gastrointestin al intolerability.    | Development discontinued.                                                                | [13]      |
| GSK3640254                     | Phase 2a | Dose- dependent viral load reduction; up to -2.0 log10 copies/mL with 200mg dose. | Generally well- tolerated; most common was headache. | -                                                                                        | [14][15]  |
| Phase 2b                       | -        | -                                                                                 | Ongoing.                                             | [16]                                                                                     |           |
| VH3739937                      | Phase 2  | -                                                                                 | -                                                    | Development halted due to not meeting target product profiles for long-acting treatment. | [17]      |

Table 2: Summary of Clinical Trial Outcomes for Second-Generation HIV-1 Maturation Inhibitors. This table provides a high-level overview of the clinical development and key outcomes for the investigated compounds.

### **Experimental Protocols**



Phenotypic Susceptibility Assay (PhenoSense Assay)

The PhenoSense assay is a widely used method to determine the phenotypic resistance of a patient's HIV-1 isolate to various antiretroviral drugs.[18]

- Viral RNA Isolation and Amplification: Protease (PR) and reverse transcriptase (RT)
  sequences from the patient's plasma HIV-1 are isolated. These sequences are then
  amplified using reverse transcription-polymerase chain reaction (RT-PCR). For maturation
  inhibitor susceptibility, the Gag sequence is also amplified.[18]
- Construction of Test Vector: The amplified patient-derived Gag-PR sequences are inserted into a proprietary test vector. This vector also contains a luciferase reporter gene.[18]
- Production of Pseudotyped Virus: The test vector is transfected into host cells to produce recombinant virus particles that contain the patient's Gag and PR proteins.
- Infection and Drug Susceptibility Measurement: Target cells are infected with the
  recombinant virus in the presence of serial dilutions of the maturation inhibitor. The ability of
  the virus to replicate is measured by the activity of the luciferase reporter gene.[18]
- Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated and compared to that of a wild-type reference virus to determine the fold-change in susceptibility.[8]

In Vitro Resistance Selection

This experimental protocol is designed to identify mutations that confer resistance to a drug.

- Cell Culture and Virus Inoculation: A suitable T-cell line (e.g., MT-2) is infected with a wildtype HIV-1 strain at a low multiplicity of infection.
- Drug Application: The infected cells are cultured in the presence of the maturation inhibitor at a starting concentration typically close to the EC50.
- Serial Passage: The cultures are monitored for signs of viral replication (e.g., cytopathic effect). When viral breakthrough is observed, the cell-free supernatant is used to infect fresh cells, and the concentration of the inhibitor is incrementally increased.[19]



- Genotypic Analysis: Once the virus is able to replicate consistently at a high concentration of the inhibitor, the viral RNA is extracted, and the Gag-PR region is sequenced to identify mutations that have been selected.
- Phenotypic Confirmation: The identified mutations are introduced into a wild-type viral clone
  using site-directed mutagenesis, and the phenotypic susceptibility of the mutant virus to the
  inhibitor is confirmed using an assay like the PhenoSense assay.

# Visualizing the HIV-1 Maturation Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.



Click to download full resolution via product page

Caption: HIV-1 Gag Polyprotein Processing Pathway and the Site of Action for Maturation Inhibitors.





Click to download full resolution via product page

Caption: General Experimental Workflow for the Evaluation of HIV-1 Maturation Inhibitors.

### Conclusion



Second-generation HIV-1 maturation inhibitors represent a significant advancement over the first-in-class compound, bevirimat, demonstrating improved potency against a wider range of HIV-1 isolates. Compounds like GSK3640254 have shown promising antiviral activity in early-phase clinical trials. However, the emergence of resistance, primarily through the A364V mutation, remains a key challenge. The discontinuation of GSK3532795 due to tolerability issues and the halting of VH3739937 development highlight the hurdles in bringing new antiretrovirals to market. Continued research into the structure-activity relationships and resistance mechanisms of maturation inhibitors is crucial for the development of more robust and durable therapeutic options for individuals living with HIV-1.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 2. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 4. assets.gskstatic.com [assets.gskstatic.com]
- 5. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Second-Generation HIV-1 Maturation Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Second-Generation Maturation Inhibitor GSK3532795 Maintains Potent Activity Toward HIV Protease Inhibitor—Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d201nm4szfwn7c.cloudfront.net [d201nm4szfwn7c.cloudfront.net]
- 10. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile -PMC [pmc.ncbi.nlm.nih.gov]



- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. viivhealthcare.com [viivhealthcare.com]
- 15. eatg.org [eatg.org]
- 16. Resistance and Response in Phase 2a Study of HIV Maturation Inhibitor [natap.org]
- 17. GSK's ViiV Halts Phase 2 HIV Drug Development [synapse.patsnap.com]
- 18. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 19. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Second-Generation HIV-1 Maturation Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8454357#comparative-analysis-of-second-generation-hiv-1-maturation-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com